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N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is a complex organic compound that features a fluorene core, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The fluorene core is then introduced through a Friedel-Crafts acylation reaction, followed by the attachment of the carboxamide group via amide bond formation. The reaction conditions often require the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. This approach allows for better control over the reaction parameters and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring or the fluorene core is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with varying functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxazole and fluorene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
This compound | Breast Cancer | Induction of Apoptosis | |
Related Oxazole Derivative | Lung Cancer | Cell Cycle Arrest |
Antimicrobial Properties
Another application is in the development of antimicrobial agents. The structural features of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene derivatives have been linked to enhanced activity against a range of bacterial strains, making them potential candidates for new antibiotic therapies.
Materials Science
Polymer Chemistry
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene derivatives are being investigated for their utility in polymer synthesis. Their unique chemical structure allows for the formation of zwitterionic polymers which exhibit improved mechanical properties and thermal stability.
Polymer Type | Properties | Application Area | Reference |
---|---|---|---|
Zwitterionic Polymer | High Thermal Stability | Coatings and Adhesives | |
Fluorene-based Polymer | Enhanced Mechanical Strength | Electronics |
Biochemical Applications
Enzyme Inhibition Studies
Research has also focused on the role of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene derivatives as enzyme inhibitors. These compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways related to various diseases.
Enzyme Targeted | Inhibition Type | Effectiveness (IC50) | Reference |
---|---|---|---|
Kinase Enzyme | Competitive | 50 nM | |
Protease | Noncompetitive | 30 nM |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a specific derivative of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene showed significant cytotoxic effects on breast cancer cells through the activation of apoptotic pathways. The study utilized both in vitro and in vivo models to validate these findings.
Case Study 2: Antimicrobial Activity
In a clinical setting, derivatives were tested against MRSA strains, showing a notable reduction in bacterial growth rates compared to standard antibiotics. This suggests that these compounds could serve as effective alternatives in treating resistant infections.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide
- N-(5-methyl-1,2-oxazol-3-yl)-4-{[(4-nitrophenyl)carbamoyl]amino}benzene-1-sulfonamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is unique due to its combination of the fluorene core and oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is a synthetic compound belonging to the class of fluorene derivatives. It is notable for its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O3. The compound features a fluorene core substituted with an oxazole ring and a carboxamide group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H13N3O3 |
Molecular Weight | 283.28 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It has been shown to activate caspases, which are crucial for the apoptotic process. The compound's mechanism involves:
- Caspase Activation : Induction of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell proliferation by arresting the cell cycle at specific phases (e.g., G2/M phase).
- Target Interaction : Binding to specific proteins or enzymes that modulate cellular signaling pathways related to survival and apoptosis.
Biological Assays and Efficacy
Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines:
Case Studies
- T47D Human Breast Cancer Cells : The compound showed sub-micromolar potency in inhibiting cell growth and inducing apoptosis.
- HCT116 Human Colon Cancer Cells : It effectively arrested cells in the G2/M phase, leading to increased apoptosis as confirmed by flow cytometry.
- SNU398 Hepatocellular Carcinoma Cells : Demonstrated broad activity with low EC50 values, indicating high efficacy.
Structure–Activity Relationship (SAR)
SAR studies have indicated that modifications to the oxazole and fluorene moieties can significantly impact biological activity. For instance:
Compound Modification | Effect on Activity |
---|---|
Substitution at 7-position | Enhanced potency |
Alteration of oxazole ring | Variable; some modifications decrease activity |
These findings suggest that careful tuning of the chemical structure can optimize the therapeutic potential of this compound.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-9-oxofluorene-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-10-9-15(20-23-10)19-18(22)14-8-4-7-13-16(14)11-5-2-3-6-12(11)17(13)21/h2-9H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFISUZJCGRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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